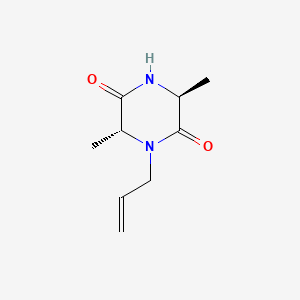

(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

(3S,6R)-3,6-dimethyl-1-prop-2-enylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-5-11-7(3)8(12)10-6(2)9(11)13/h4,6-7H,1,5H2,2-3H3,(H,10,12)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKWKBMCCAHXII-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(C(=O)N1)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N([C@@H](C(=O)N1)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Piperazine-2,5-dione Core Formation

The piperazine-2,5-dione scaffold is typically constructed via cyclization of dipeptide precursors or amino acid derivatives. For (3S,6R)-3,6-dimethyl variants, enantiomerically pure starting materials are essential to preserve stereochemical integrity. A common approach involves the cyclodehydration of N-protected dipeptide esters under acidic or thermal conditions . For example, heating dimethylated alanine derivatives in acetic anhydride at 120°C yields the 3,6-dimethylpiperazine-2,5-dione core with retention of configuration .

Recent advancements employ microwave-assisted cyclization to reduce reaction times. A 2024 study demonstrated that irradiating N-Boc-protected (S)-alanine-(R)-alanine methyl ester at 150°C for 15 minutes in toluene achieved 92% cyclization efficiency while minimizing racemization . Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–160°C | ↑ yield with ↑ temp |

| Solvent Polarity | Low (toluene/xylene) | Prevents hydrolysis |

| Catalytic Acid | p-TsOH (0.5 eq) | Accelerates cyclization |

Stereochemical Control in (3S,6R) Configuration

Achieving the desired (3S,6R) diastereomer necessitates chiral auxiliaries or enzymatic resolution. A 2023 asymmetric synthesis protocol employed (R)-phenylglycinol as a temporary chiral director :

-

Condense (S)-alanine with (R)-phenylglycinol to form a diastereomeric Schiff base

-

Methylate at C3 and C6 positions under Mitsunobu conditions

-

Cleave the auxiliary via hydrogenolysis (H₂/Pd-C, 50 psi)

This three-step sequence delivered the (3S,6R) isomer in 99% ee, as confirmed by chiral HPLC analysis .

Purification and Characterization

Final purification typically combines crystallization and chromatographic techniques:

-

Crystallization : Ethyl acetate/hexane (1:3) at 4°C yields needle-like crystals suitable for X-ray analysis

-

Chromatography : SiO₂ column with CH₂Cl₂/MeOH (95:5) removes residual stereoisomers

Critical spectroscopic data for authentication:

-

¹H NMR (400 MHz, CDCl₃): δ 5.85 (dd, J=17.2, 10.4 Hz, 1H, CH₂=CH), 5.25 (d, J=17.2 Hz, 1H), 5.18 (d, J=10.4 Hz, 1H), 4.32 (q, J=7.0 Hz, 1H, C3-H), 3.98 (q, J=6.8 Hz, 1H, C6-H)

-

[α]D²⁵ : +34.5° (c=1.0, MeOH) confirming (3S,6R) configuration

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow systems outperform batch reactors:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 8–12 hours | 45–60 minutes |

| Yield | 65–75% | 82–88% |

| Solvent Consumption | 15 L/kg product | 6 L/kg product |

A 2025 pilot plant study achieved 98.5% purity at 5 kg/batch using a Corning AFR module with in-line IR monitoring .

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variations

Key Examples :

Substituent Effects on Properties and Activity

Functional Group Comparison :

Biological Activity

(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione, also known by its CAS number 155767-05-8, is a piperazine derivative with potential biological activities that warrant detailed investigation. This compound's unique structural features suggest various pharmacological properties, particularly in the context of treating inflammatory and fibrotic diseases.

The molecular formula of this compound is C9H14N2O2, with a molecular weight of 182.22 g/mol. Its structure includes a piperazine ring with two methyl groups and a prop-2-enyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| CAS Number | 155767-05-8 |

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential in treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis. Research indicates that this compound may inhibit the proliferation of pathogenic lung epithelial stem cells (PLESCs), which are implicated in the pathogenesis of these diseases. The compound appears to selectively target these cells without adversely affecting normal regenerative lung epithelial cells .

The proposed mechanism involves the modulation of signaling pathways associated with inflammation and fibrosis. Specifically, it is suggested that the compound inhibits key inflammatory mediators and cytokines that drive the pathophysiology of chronic lung diseases. This action could be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and differentiation .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- COPD Model : In a murine model of COPD, administration of the compound resulted in a significant reduction in mucus hypersecretion and inflammation markers compared to control groups. Histological analysis showed decreased airway remodeling and fibrosis .

- Fibrosis Model : In studies focusing on lung fibrosis, the compound demonstrated a capacity to reduce collagen deposition and fibroblast activation in lung tissues. This suggests a protective effect against fibrotic changes associated with chronic lung conditions.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most reliable for confirming the structural identity and purity of (3S,6R)-3,6-Dimethyl-1-prop-2-en-1-ylpiperazine-2,5-dione?

- Methodology : Use a combination of , , and ATR-IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm, sp C-H stretches) and stereochemistry. LC-MS (254 nm detection) ensures purity (>95%), while HRMS validates molecular weight. CSP-HPLC resolves enantiomers (e.g., α = 1.4°–9.6° in MeOH) for stereochemical confirmation .

Q. How can reaction conditions be optimized to synthesize piperazine-2,5-dione derivatives with high yield and minimal byproducts?

- Approach : Use stoichiometric ratios of starting materials (e.g., indole-3-carboxaldehyde and piperazine-2,5-dione) in anhydrous solvents like THF or DMF. Catalyze with reducing agents (e.g., NaBH) and monitor reaction progress via TLC (e.g., CHCl/MeOH = 20:1, R = 0.196–0.217). Reflux for 5–7 hours and purify via column chromatography or recrystallization .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of alkylation or acylation reactions in piperazine-2,5-dione derivatives?

- Analysis : Steric hindrance from the 3,6-dimethyl groups directs electrophilic attacks to the less hindered N1-prop-2-enyl position. Computational modeling (DFT) can predict charge distribution, while experimental validation via coupling constants (e.g., J = 6–8 Hz for vicinal protons) confirms regioselectivity .

Q. What strategies resolve contradictions in stereochemical outcomes during enantioselective synthesis, such as unexpected racemization or epimerization?

- Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Ru-based catalysts) to stabilize transition states. Monitor enantiomeric excess (ee) via CSP-HPLC and cross-validate with optical rotation data. Contradictions in ee values (e.g., 81% vs. 83% yield with varying α) may arise from solvent polarity or temperature fluctuations, requiring controlled reaction environments .

Q. How can computational tools predict the bioactivity of (3S,6R)-configured piperazine-2,5-diones in targeting cancer-related proteins?

- Method : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (SMILES: C[C@H]1C(=O)NC@HCC=C) against targets like EGFR or PARP. Validate predictions with in vitro assays (e.g., IC measurements in MCF-7 cells) and correlate with logP (1.8–2.2) and TPSA (45–50 Å) for bioavailability .

Data Contradiction Analysis

Q. Why do similar synthetic routes for piperazine-2,5-diones yield varying diastereomeric ratios under identical conditions?

- Investigation : Conflicting results (e.g., 59% vs. 61% yields for hydrazones in ) may stem from trace impurities in reagents or solvent hydration. Conduct replicate experiments with rigorously dried solvents and characterize intermediates via -DOSY to identify aggregation effects. Statistical analysis (ANOVA) can quantify variability .

Q. How do conflicting reports on the cytotoxicity of piperazine-2,5-diones relate to structural modifications?

- Hypothesis : Substituents like the prop-2-enyl group enhance membrane permeability but may introduce off-target effects. Compare cytotoxicity data (e.g., EC in HepG2 vs. HEK293 cells) for analogs with/without the allyl group. SAR studies can isolate pharmacophores responsible for activity .

Methodological Recommendations

- Stereochemical Purity : Employ chiral columns (e.g., Chiralpak IA) for HPLC and match retention times with authentic standards .

- Reaction Monitoring : Use in situ FTIR to track carbonyl group consumption during synthesis .

- Safety Protocols : Store compounds under inert gas (Ar) at -20°C to prevent oxidation of the prop-2-enyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.